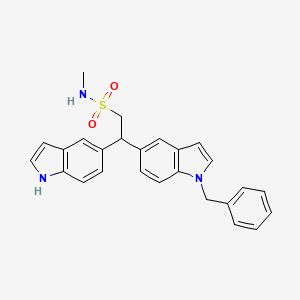
Cytidinesulfate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cytidinesulfate, also known as cytidine-5’-sulfate, is a nucleotide analog with the molecular formula C9H13N3O8S. It is a derivative of cytidine, where the cytidine molecule is bonded to a sulfate group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of cytidinesulfate typically involves the protection of cytidine followed by the introduction of the sulfate group. One common method involves the use of silicon etherification-protected N4-acetylcytosine and 1-chlorotriphenylformylribose under heated reflux conditions. The resulting product is then purified through recrystallization and column chromatography .
Industrial Production Methods
Industrial production of this compound focuses on optimizing yield and purity. Crystallization is a key step in the industrial process, where the solubility of this compound in various solvents is carefully controlled to produce high-quality crystals. This method ensures a large particle size, concentrated distribution, and high packing density .
化学反应分析
Types of Reactions
Cytidinesulfate undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Substitution reactions involve replacing the sulfate group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include oxidized cytidine derivatives, reduced cytidine compounds, and substituted cytidine analogs. These products have diverse applications in medicinal chemistry and biochemical research.
科学研究应用
Cytidinesulfate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex nucleotides and nucleosides.
Biology: this compound is utilized in studies involving nucleic acid interactions and modifications.
作用机制
Cytidinesulfate exerts its effects by interacting with nucleotides and inhibiting the synthesis of DNA and RNA. It binds to the hydrophilic region of nucleotides, thereby inhibiting protein phosphatase activity in cells. This interaction disrupts the normal function of nucleic acids, leading to the inhibition of cell proliferation and viral replication .
相似化合物的比较
Similar Compounds
Cytidine: The parent compound of cytidinesulfate, used in various biochemical processes.
Cytidine monophosphate (CMP): A nucleotide involved in cellular metabolism.
Cytidine diphosphate (CDP): Another nucleotide with roles in lipid metabolism.
Cytidine triphosphate (CTP): A nucleotide essential for RNA synthesis.
Uniqueness of this compound
This compound is unique due to its sulfate group, which imparts distinct chemical properties and biological activities. This modification enhances its potential as a medicinal intermediate, particularly in antiviral and antitumor therapies. The presence of the sulfate group also allows for unique interactions with nucleotides and proteins, making it a valuable compound in biochemical research .
属性
分子式 |
C18H28N6O14S |
|---|---|
分子量 |
584.5 g/mol |
IUPAC 名称 |
4-amino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one;sulfuric acid |
InChI |
InChI=1S/2C9H13N3O5.H2O4S/c2*10-5-1-2-12(9(16)11-5)8-7(15)6(14)4(3-13)17-8;1-5(2,3)4/h2*1-2,4,6-8,13-15H,3H2,(H2,10,11,16);(H2,1,2,3,4) |
InChI 键 |
LXAAYEPISPEVHD-UHFFFAOYSA-N |
规范 SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)O.C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)O.OS(=O)(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(6-{2-[3-(4-Benzyloxyphenylcarbamoyl)-5-(4-fluorophenyl)-2-isopropyl-4-phenylpyrrol-1-yl]ethyl}-2,2-dimethyl-[1,3]-dioxane-4-yl)acetic Acid tert-Butyl Ester](/img/structure/B13855297.png)
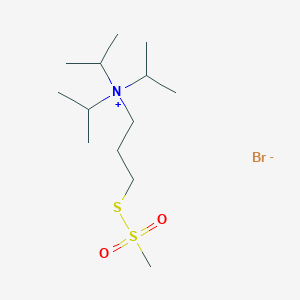

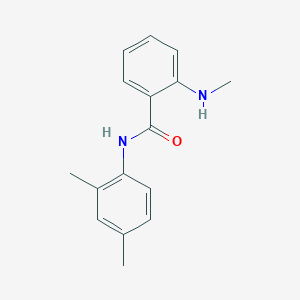
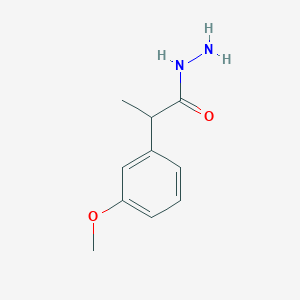
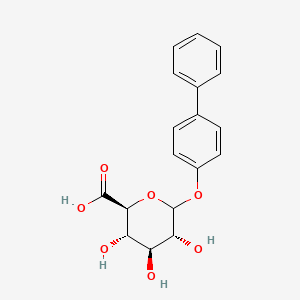
![2-Methyloctahydropyrrolo[3,4-c]pyrrole-d3](/img/structure/B13855315.png)


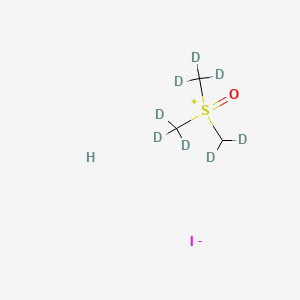
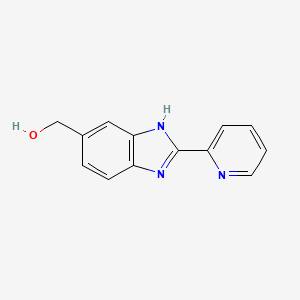
![tert-butyl N-[2-[1-(6-carbamoylfuro[3,2-d]pyrimidin-4-yl)piperidin-4-yl]ethyl]carbamate](/img/structure/B13855350.png)

